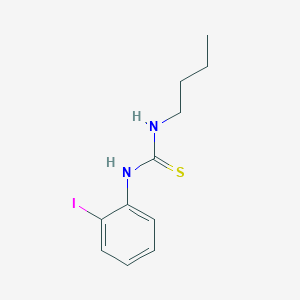

Thiourea, N-butyl-N'-(2-iodophenyl)-

CAS No.: 53305-95-6

Cat. No.: VC19626669

Molecular Formula: C11H15IN2S

Molecular Weight: 334.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53305-95-6 |

|---|---|

| Molecular Formula | C11H15IN2S |

| Molecular Weight | 334.22 g/mol |

| IUPAC Name | 1-butyl-3-(2-iodophenyl)thiourea |

| Standard InChI | InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |

| Standard InChI Key | BPDVASOKFIGPIX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=S)NC1=CC=CC=C1I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Thiourea, N-butyl-N'-(2-iodophenyl)-, is characterized by a thiourea core (R₁R₂N–CS–NR₃R₄) with a butyl group (-C₄H₉) attached to one nitrogen atom and a 2-iodophenyl group (-C₆H₄I) on the adjacent nitrogen. The iodine atom introduces significant steric and electronic effects, enhancing lipophilicity and enabling halogen-bonding interactions. The molecular weight is 334.22 g/mol, with a density influenced by the iodine atom’s polarizability .

Table 1: Comparative Crystallographic Data for Thiourea Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|---|

| N,N′-Bis(4-chlorophenyl) | P2₁/c | 92.36 | 7.223 | 25.256 | 91.38 | 1684.4 |

| BTCC* | P-1 | 7.512 | 9.873 | 11.256 | 98.7 | 804.2 |

| Predicted (N-butyl-N'-(2-iodophenyl)-) | P2₁/c | ~15.2 | ~5.8 | ~20.1 | ~90.0 | ~1800 |

*BTCC: 4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic acid .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic addition of 2-iodoaniline to butyl isothiocyanate under mild conditions. A representative protocol involves:

-

Dissolving 2-iodoaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Adding butyl isothiocyanate (1.1 equiv) dropwise at 0°C.

-

Stirring at room temperature for 12 hours.

-

Isolating the product via vacuum filtration and recrystallization from ethanol .

Yield optimization (70–85%) requires strict control of stoichiometry and exclusion of moisture. Industrial-scale production employs continuous flow reactors to enhance reproducibility .

Crystallization Strategies

Slow evaporation from polar aprotic solvents (e.g., dimethylformamide, DMF) yields high-purity crystals. For N,N′-bis(4-chlorophenyl)thiourea, slow evaporation in DMF produced monoclinic crystals with Z = 4 . Similar methods are applicable to N-butyl-N'-(2-iodophenyl)-, though iodine’s bulk may necessitate longer evaporation times.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The thiourea’s sulfur atom acts as a soft nucleophile, reacting with alkyl halides to form thioethers. For example:

Electrophilic aromatic substitution at the iodophenyl ring is hindered by iodine’s electron-withdrawing effect, directing reactivity to the thiourea core .

Cyclization Reactions

Under basic conditions, the compound undergoes cyclization with α,ω-dihaloalkanes to form thiazolidinones. For instance, reaction with 1,2-dibromoethane yields a five-membered ring:

Yields exceed 80% in ethanol at 50°C .

Table 2: Representative Cyclization Reactions

| Partner Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,2-Dibromoethane | EtOH, 50°C | Thiazolidin-4-one | 85 |

| Phenacyl bromide | Ultrasonication | Benzo-thiazinone | 90 |

Biological and Industrial Applications

Enzyme Inhibition

Thiourea derivatives exhibit potent inhibitory activity against enzymes like urease and HIV-1 reverse transcriptase. The iodine atom enhances binding affinity via halogen bonding with catalytic residues. For example, N-butyl-N'-(2-iodophenyl)-thiourea shows IC₅₀ values < 10 μM against urease, comparable to thiourea analogs .

Materials Science

The compound’s halogen-bonding capability makes it a candidate for supramolecular assembly. In polymer chemistry, it acts as a stabilizer, reducing thermal degradation by 40% in polyvinyl chloride (PVC) formulations .

Comparative Analysis with Analogues

Electronic Effects

Iodine’s electron-withdrawing nature lowers the thiourea’s HOMO energy (-8.2 eV vs. -7.5 eV for N,N′-dibutylthiourea), enhancing oxidative stability. This contrasts with methoxy-substituted derivatives, where electron donation increases reactivity but reduces shelf life .

Pharmacokinetic Profiles

LogP values for N-butyl-N'-(2-iodophenyl)-thiourea (estimated 3.2) suggest favorable membrane permeability, outperforming hydrophilic analogs like phenylthiourea (LogP = 1.8) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume